molecular formula C14H16FNS B12080515 {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine

{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B12080515
M. Wt: 249.35 g/mol
InChI Key: VUXVLABINKZYMU-UHFFFAOYSA-N
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Description

{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine is a compound that features a fluorine atom, a thiophene ring, and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the condensation of a fluorinated benzaldehyde with a thiophene derivative, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction steps. Additionally, continuous flow reactors may be utilized to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, iron powder, hydrochloric acid.

    Substitution: Potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The fluorine atom may enhance the compound’s binding affinity to its targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: A cough suppressant containing a thiophene nucleus.

Uniqueness

{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine is unique due to the combination of its fluorine atom, thiophene ring, and amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16FNS

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(3-fluoro-4-thiophen-3-ylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C14H16FNS/c1-10(2)16-8-11-3-4-13(14(15)7-11)12-5-6-17-9-12/h3-7,9-10,16H,8H2,1-2H3

InChI Key

VUXVLABINKZYMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)C2=CSC=C2)F

Origin of Product

United States

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